molecular formula C24H19N7O4 B1675274 3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid CAS No. 1044664-73-4

3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

Cat. No.: B1675274
CAS No.: 1044664-73-4
M. Wt: 469.5 g/mol
InChI Key: ONXLPQBYPUBYEJ-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid typically involves multiple steps, including the formation of the oxadiazole and pyrazine rings, followed by the coupling of these rings with the furan and benzoic acid moieties. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid apart is its combination of multiple functional groups and heterocycles, which can lead to unique chemical reactivity and biological activity profiles.

Properties

CAS No.

1044664-73-4

Molecular Formula

C24H19N7O4

Molecular Weight

469.5 g/mol

IUPAC Name

3-[5-[(E)-[[6-(2,3-dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H19N7O4/c1-13-5-3-8-18(14(13)2)26-20-21(28-23-22(27-20)30-35-31-23)29-25-12-17-9-10-19(34-17)15-6-4-7-16(11-15)24(32)33/h3-12H,1-2H3,(H,32,33)(H,26,27,30)(H,28,29,31)/b25-12+

InChI Key

ONXLPQBYPUBYEJ-BRJLIKDPSA-N

SMILES

CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)C

Isomeric SMILES

CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LQZ7F;  LQZ 7F;  LQZ-7F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid
Reactant of Route 3
3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid
Reactant of Route 4
3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid
Reactant of Route 6
3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

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